molecular formula C17H20BrN5O B2931224 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2097891-21-7

2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No.: B2931224
CAS No.: 2097891-21-7
M. Wt: 390.285
InChI Key: ARARMYJRNRZDFO-UHFFFAOYSA-N
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Description

2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound featuring a pyridazinone core, a bromopyrimidine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Bromopyrimidine Moiety: Starting with a pyrimidine derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Coupling Reactions: The bromopyrimidine and piperidine intermediates are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Final Assembly: The final compound is assembled through condensation reactions, often involving the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation.

    Quality Control: Ensuring consistency and compliance with regulatory standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyridazinone core using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

    Solvents: Dimethylformamide, tetrahydrofuran, dichloromethane.

Major Products

    Oxidation Products: Oxidized derivatives of the piperidine ring.

    Reduction Products: Reduced forms of the pyridazinone core.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Utilized in the development of probes for studying biological pathways and interactions.

    Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biochemical assays.

Medicine

    Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science:

    Agriculture: Investigated for its use in agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may facilitate binding to nucleophilic sites, while the piperidine and pyridazinone rings contribute to the overall binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(5-Bromopyridin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one: A closely related compound with a pyridine ring instead of a pyrimidine ring.

    2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one: Similar structure with a chlorine atom instead of bromine.

Uniqueness

The unique combination of the bromopyrimidine moiety, piperidine ring, and cyclopropyl group in 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5O/c18-14-9-19-17(20-10-14)22-7-5-12(6-8-22)11-23-16(24)4-3-15(21-23)13-1-2-13/h3-4,9-10,12-13H,1-2,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARARMYJRNRZDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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